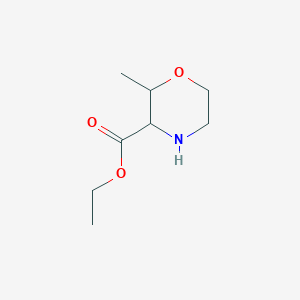

Ethyl 2-methylmorpholine-3-carboxylate

Description

Ethyl 2-methylmorpholine-3-carboxylate is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at the 2-position and an ethyl carboxylate ester at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.

The synthesis of such compounds often involves alkylation or nucleophilic substitution reactions. For instance, in related morpholine-carboxylate syntheses, bromomethyl precursors (e.g., ethyl 2-(bromomethyl)quinoline-3-carboxylate) are reacted with amines like morpholine derivatives under basic conditions, followed by purification via silica gel chromatography . Crystallographic studies, such as those employing SHELX software for refinement, are critical for confirming molecular geometry and hydrogen-bonding interactions .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 2-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-3-11-8(10)7-6(2)12-5-4-9-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

JPPFRBDSMPJHKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(OCCN1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Formylfuran-3-Carboxylate

- Structure : Features a furan ring (oxygen-containing five-membered heterocycle) with formyl and ethyl carboxylate substituents.

- Key Differences :

- Applications : Used in agrochemicals and drug precursors, contrasting with morpholine derivatives’ broader role in CNS-targeting therapeutics.

Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate

- Structure: Contains a thiophene ring (sulfur-containing heterocycle) with amino and methyl groups.

- Key Differences: Sulfur in the thiophene ring increases electron delocalization compared to morpholine’s oxygen-nitrogen system. The amino group enables participation in diverse coupling reactions, whereas morpholine derivatives are often used as bases or ligands .

- Crystallography : Exhibits intermolecular hydrogen bonding (C24(12) chains), similar to morpholine derivatives but with distinct packing due to sulfur interactions .

Ethyl Palmitate and Other Ester Derivatives

- Structure : Simple fatty acid esters (e.g., ethyl palmitate) lack heterocyclic rings.

- In contrast, ethyl 2-methylmorpholine-3-carboxylate’s ring structure enables receptor binding in neurological applications.

Table 1: Comparative Analysis of this compound and Analogues

Research Findings and Limitations

- Synthetic Challenges : this compound requires precise control of stoichiometry during amine alkylation to avoid byproducts, unlike thiophene derivatives, which are more tolerant to excess reagents .

- Crystallographic Data : SHELX refinement reveals that morpholine derivatives form tighter hydrogen-bonded networks compared to thiophene-based compounds, influencing their solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.